molecular formula C15H12F3NO5S B1399627 (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate CAS No. 929039-94-1

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Cat. No.: B1399627
CAS No.: 929039-94-1
M. Wt: 375.3 g/mol
InChI Key: KLEJCIQBFZNRSX-MRVPVSSYSA-N
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Description

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H12F3NO5S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Derivatives of Thiophene

The compound falls under the broader category of functional derivatives of thiophene. Research indicates that derivatives of thiophene, such as the 5-nitro derivatives, have been synthesized through various chemical processes (Shvedov et al., 1973). These derivatives have potential applications in the field of organic chemistry and materials science.

Substitution Reactions and Spectrophotometric Properties

Substitution reactions, including nitration, are key to modifying thiophene derivatives. The study of the substitution reactions of benzo[b]thiophen derivatives has led to the development of compounds with varied substituents, which affect their chemical properties and potential applications (Clarke et al., 1977). Additionally, research into the synthesis of azo-dyes based on thiophendiazonium salts, including thiophene carboxylates, shows their usefulness in spectrophotometric analytical research (Barabash et al., 2020).

Analysis in Solid-State NMR and Electronic Structure Calculations

Advanced techniques like solid-state NMR (SSNMR) and electronic structure calculations are employed to analyze molecular structure in polymorphic forms of thiophene derivatives. This approach is crucial for understanding the influence of molecular conformation on their properties, which can guide their application in various fields of science (Smith et al., 2006).

Crystal Engineering and Coordination Polymers

The development of novel crystal structures through the synthesis of coordination polymers decorated with nitro-functionalized thiophene dicarboxylate shows potential for application in materials science. The structural flexibility and properties of these polymers are subjects of ongoing research, which could lead to innovative applications (Xue et al., 2015).

Properties

IUPAC Name

methyl 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJCIQBFZNRSX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728119
Record name Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929039-94-1
Record name Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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